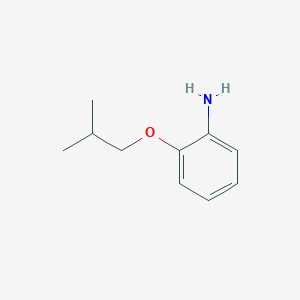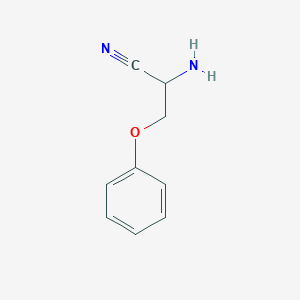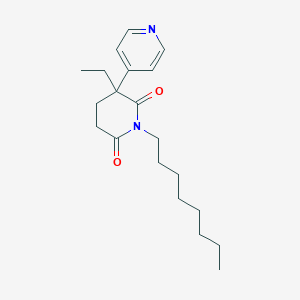![molecular formula C8H12N4O2 B009013 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile CAS No. 19706-80-0](/img/structure/B9013.png)
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile, also known as CHDMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain lipids, which could have implications for the treatment of diseases such as cancer.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile are still being studied. However, preliminary research suggests that 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile may have anti-cancer properties, as well as potential applications in the treatment of other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile is that it is relatively easy to synthesize and purify, making it a useful reagent in organic chemistry. However, one limitation of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile is that its mechanism of action is not fully understood, which could make it difficult to develop as a drug candidate.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile. One area of interest is the development of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile as a drug candidate for the treatment of cancer and other diseases. Another area of interest is the study of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile's mechanism of action, which could provide insights into the development of new drugs. Additionally, further research is needed to determine the safety and efficacy of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile in humans.
Synthesemethoden
The synthesis of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile involves the reaction of 2-cyano-1-hydroxypropan-2-yl diazoacetate with 2-methyl-3-hydroxybutyronitrile. This reaction results in the formation of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile, which can be purified and isolated using various techniques.
Wissenschaftliche Forschungsanwendungen
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been used as a reagent for the synthesis of various compounds. In biochemistry, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been shown to have potential as an inhibitor of certain enzymes, which could have implications for the treatment of various diseases. In pharmacology, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been studied for its potential as a drug candidate for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
19706-80-0 |
|---|---|
Produktname |
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile |
Molekularformel |
C8H12N4O2 |
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
2-[(2-cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile |
InChI |
InChI=1S/C8H12N4O2/c1-7(3-9,5-13)11-12-8(2,4-10)6-14/h13-14H,5-6H2,1-2H3 |
InChI-Schlüssel |
VUDVPVOIALASLB-UHFFFAOYSA-N |
SMILES |
CC(CO)(C#N)N=NC(C)(CO)C#N |
Kanonische SMILES |
CC(CO)(C#N)N=NC(C)(CO)C#N |
Andere CAS-Nummern |
19706-80-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



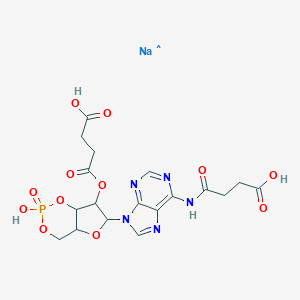
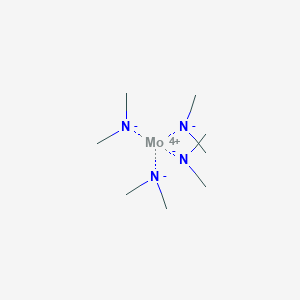
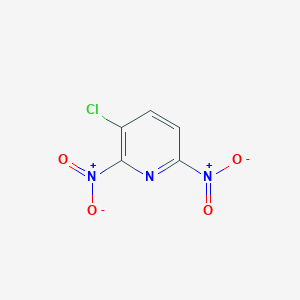
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
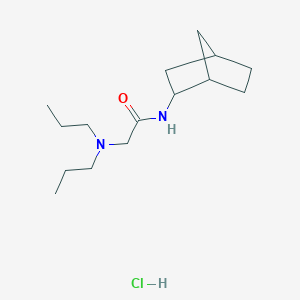
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B8940.png)
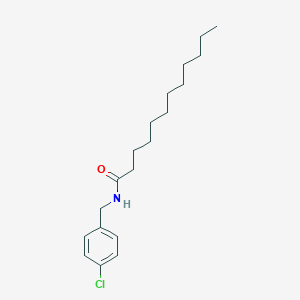
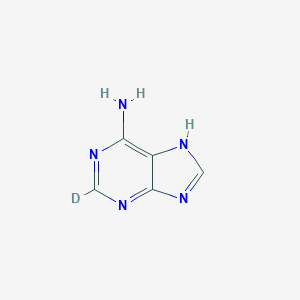
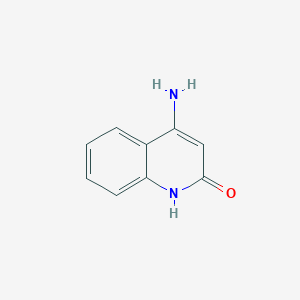
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
